molecular formula C21H16F3N3O2S B2374415 2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide CAS No. 878226-79-0

2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B2374415
CAS No.: 878226-79-0
M. Wt: 431.43
InChI Key: QGHPQVNHOULNPN-XSFVSMFZSA-N
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Description

The compound 2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide (hereafter referred to as the target compound) is a synthetic acetamide derivative featuring a thiazolidinone core substituted with a trifluoromethylphenyl group and a 2,5-dimethylphenyl acetamide moiety. Its structural complexity arises from the integration of electron-withdrawing (cyano, trifluoromethyl) and electron-donating (methyl) groups, which modulate its physicochemical and bioactive properties.

Properties

IUPAC Name

2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2S/c1-12-7-8-13(2)16(9-12)26-19(29)14(10-25)20-27(18(28)11-30-20)17-6-4-3-5-15(17)21(22,23)24/h3-9H,11H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHPQVNHOULNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=C2N(C(=O)CS2)C3=CC=CC=C3C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenylamine with cyanoacetic acid to form the intermediate 2-cyano-N-(2,5-dimethylphenyl)acetamide. This intermediate is then reacted with 2-(trifluoromethyl)benzaldehyde and thiosemicarbazide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, a comparative analysis with structurally analogous acetamide derivatives is essential. Key compounds include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target compound C₂₀H₁₅F₃N₃O₂S 438.41 2,5-dimethylphenyl; 2-(trifluoromethyl)phenyl; cyano; thiazolidinone High lipophilicity (predicted logP ~3.5) due to trifluoromethyl and methyl groups; potential enhanced metabolic stability .
2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide C₁₈H₁₁Cl₂N₃O₂S 404.27 2,4-dichlorophenyl; phenyl; cyano; thiazolidinone Moderate logP (~2.8); chlorine substituents may enhance electrophilicity but reduce solubility.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.17 2,6-dichlorophenyl; thiazolyl Crystalline structure with intermolecular N–H⋯N hydrogen bonds; dihedral angle of 79.7° between aromatic rings.
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.77 2,6-diethylphenyl; methoxymethyl Herbicidal activity; moderate water solubility (242 mg/L at 25°C) due to methoxymethyl group.

Key Structural and Functional Insights:

Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to chlorine or methyl substituents in analogs .

Crystallinity and Molecular Geometry: The thiazolidinone ring in the target compound likely adopts a planar conformation similar to related structures (e.g., ’s compound). Substituent-induced torsional angles (e.g., 79.7° in ) may influence binding interactions in biological systems.

Bioactivity: While specific data on the target compound’s bioactivity are unavailable, analogs like alachlor () and thiazolidinone derivatives () exhibit pesticidal or antimicrobial properties. The trifluoromethyl group may enhance pesticidal efficacy by improving cuticle penetration in insects .

Detailed Research Findings

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP compared to dichlorophenyl analogs, suggesting superior membrane permeability but lower aqueous solubility.
  • Thermal Stability: The thiazolidinone core and aromatic substituents likely confer a high melting point (>200°C), consistent with related compounds (e.g., 489–491 K in ).

Structural Characterization

  • X-ray Crystallography : Tools like SHELX () are critical for resolving the target compound’s conformation. Hydrogen-bonding patterns (e.g., N–H⋯N interactions in ) may stabilize its crystal lattice.
  • Spectroscopic Data: IR and NMR would confirm the presence of cyano (ν ~2200 cm⁻¹) and trifluoromethyl (δ ~-60 ppm in ¹⁹F NMR) groups.

Biological Activity

The compound 2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research sources.

Chemical Structure and Synthesis

The compound features a thiazolidine core, which is known for its diverse biological activities. The synthesis typically involves the Knoevenagel reaction and various alkylation methods, which are standard in generating thiazolidine derivatives. The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's reactivity and potential biological efficacy.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 1.61 µg/mL against specific cancer cell lines, indicating potent cytotoxicity .
  • Mechanism of Action : The biological activity is often attributed to the interaction with critical proteins involved in apoptosis pathways. Molecular dynamics simulations suggest that these compounds primarily engage with hydrophobic regions of target proteins, facilitating apoptosis in cancer cells .

Antiviral Activity

Thiazolidine derivatives have also been evaluated for their antiviral properties. The compound's structure suggests potential activity against viral RNA polymerases:

  • Inhibition Rates : Some related compounds showed over 95% inhibition of NS5B RNA polymerase in vitro, highlighting their potential as antiviral agents .
  • Selectivity : The selectivity index for these compounds indicates a favorable therapeutic window for further development.

Case Studies

Several studies have documented the efficacy of thiazolidine derivatives in preclinical settings:

  • Study on A549 Cells : A study involving A549 human lung adenocarcinoma cells reported that derivatives with similar structures exhibited significant cytotoxicity, with IC50 values lower than conventional chemotherapeutics like doxorubicin .
  • NIH/3T3 Cell Line Testing : In testing against NIH/3T3 mouse embryoblast cells, compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal critical insights into optimizing the biological activity of thiazolidine derivatives:

  • Substituent Effects : The presence of methyl groups at specific positions on the phenyl ring enhances cytotoxic activity. For example, m,p-dimethyl substitution has been linked to improved efficacy against cancer cell lines .
  • Functional Group Influence : Electron-withdrawing groups like trifluoromethyl significantly influence the compound's reactivity and biological activity.

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